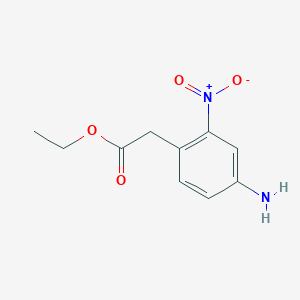

Ethyl 2-(4-amino-2-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

108274-41-5 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

ethyl 2-(4-amino-2-nitrophenyl)acetate |

InChI |

InChI=1S/C10H12N2O4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5,11H2,1H3 |

InChI Key |

IECIICKYUQNXOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 4 Amino 2 Nitrophenyl Acetate and Analogues

Strategies for Constructing the Substituted Phenylacetate (B1230308) Core

The formation of the central substituted phenylacetate structure is a critical phase in the synthesis of the target compound and its analogues. Key strategies employed include the direct esterification of phenylacetic acid precursors and the alkylation of substituted aromatic rings.

Esterification Routes from Substituted Phenylacetic Acids

The Fischer-Speier esterification, commonly referred to as Fischer esterification, is a foundational method for converting carboxylic acids into esters. researchgate.netmasterorganicchemistry.com This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

In the context of synthesizing analogues of Ethyl 2-(4-amino-2-nitrophenyl)acetate, a relevant precursor such as 4-nitrophenylacetic acid can be effectively converted to its corresponding ethyl ester. A documented procedure involves the hydrogenation of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by esterification. researchgate.netorgsyn.org However, direct esterification of the nitro-substituted precursor is also a viable route. For instance, 4-nitrophenylacetic acid can be esterified by heating it to reflux in ethanol (B145695) with a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid. researchgate.net

Table 1: Example of Fischer Esterification for a Phenylacetic Acid Analogue Interactive Data Table

| Starting Material | Reagents | Conditions | Product | Ref. |

|---|

Alkylation Reactions of Substituted Anilines and Phenols

An alternative and widely used strategy for constructing the phenylacetate core is through the alkylation of substituted phenols or anilines. This method involves the reaction of a phenoxide or aniline (B41778) derivative with an alkylating agent, such as an ethyl haloacetate. The Williamson ether synthesis is a classic example of this type of reaction when applied to phenols.

A practical application of this strategy is the synthesis of ethyl 2-(4-nitrophenoxy)acetate, a structural analogue of the target compound. This synthesis is achieved by reacting 4-nitrophenol (B140041) with ethyl bromoacetate. mdpi.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972), with a weak base such as potassium carbonate to deprotonate the phenol, thereby generating the nucleophilic phenoxide. A catalytic amount of potassium iodide can also be added to facilitate the reaction. mdpi.com

Table 2: Alkylation of 4-Nitrophenol Interactive Data Table

| Substrate | Reagents | Conditions | Product | Ref. |

|---|

Installation and Transformation of Nitro and Amino Functional Groups

The chemical identity and reactivity of this compound are largely defined by its nitro and amino substituents. The transformation of a nitro group into an amino group is a pivotal step in many synthetic pathways for this compound and its analogues. This conversion is typically achieved through various reductive methodologies.

Reductive Methodologies for Nitro Group to Amino Group Conversion

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, providing a reliable route to aromatic amines. acs.orgwikipedia.org A variety of methods exist, ranging from catalytic hydrogenation to the use of dissolving metals, each offering different advantages in terms of selectivity, cost, and reaction conditions. acs.org

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups. acs.orgcommonorganicchemistry.com This process involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for this transformation. commonorganicchemistry.com The reaction can be performed using a hydrogen balloon at atmospheric pressure or under higher pressures for more challenging substrates. nih.gov It is highly effective for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) in the presence of Pd/C, is also a powerful and often more convenient alternative to using hydrogen gas, especially for selective reductions of functionalized nitroarenes. nih.gov

Raney Nickel (Raney Ni): As a skeletal catalyst primarily composed of nickel, Raney Ni is another widely used catalyst for the hydrogenation of nitro compounds. rasayanjournal.co.in It is often employed as an alternative to Pd/C, particularly when the substrate contains functionalities sensitive to hydrogenolysis, such as aromatic halogens. commonorganicchemistry.com Specialized Raney Ni catalysts, such as those with a high iron content, have been developed to provide enhanced activity and yield. google.com

Table 3: Catalytic Hydrogenation Methods for Nitro Group Reduction Interactive Data Table

| Catalyst System | Hydrogen Source | Key Features | Typical Substrates | Ref. |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas or Hydrazine | High efficiency, widely applicable, potential for hydrogenolysis. | Aromatic and aliphatic nitro compounds. | commonorganicchemistry.comnih.govnih.gov |

The reduction process is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. acs.orgacs.org

Chemical reduction using a metal in a protic solvent offers a practical and often more economical alternative to catalytic hydrogenation. These systems are particularly valuable for their chemoselectivity and tolerance of various functional groups.

Iron with Ammonium (B1175870) Chloride (Fe/NH₄Cl): The use of iron powder in the presence of an electrolyte like ammonium chloride is a classic and robust method for nitro group reduction. tandfonline.com This system is considered mild, operates under neutral conditions, and is highly selective, making it suitable for complex molecules with other reducible groups. tandfonline.com The reaction is typically performed in a mixed solvent system, such as ethanol and water, often under reflux conditions. mdpi.com This method's low cost, ready availability of reagents, and ease of handling contribute to its widespread application in organic synthesis. acs.orgtandfonline.com For substrates with poor solubility, the addition of a co-solvent like acetone can improve reaction efficiency. tandfonline.com

A direct application of this method is the reduction of ethyl 2-(4-nitrophenoxy)acetate to ethyl 2-(4-aminophenoxy)acetate, which proceeds cleanly by refluxing with iron powder and ammonium chloride in an ethanol/water mixture. mdpi.com

Table 4: Fe/NH₄Cl System for Nitro Group Reduction Interactive Data Table

| Substrate | Reagents | Solvent | Conditions | Product | Ref. |

|---|

Transfer Hydrogenation Approaches

A promising method for the synthesis of this compound involves the chemoselective reduction of a dinitrophenyl precursor, specifically Ethyl 2-(2,4-dinitrophenyl)acetate. Transfer hydrogenation stands out as a particularly attractive technique for this transformation due to its operational simplicity and the avoidance of high-pressure hydrogen gas. This method utilizes a hydrogen donor in the presence of a catalyst to effect the reduction.

The key challenge in this approach is achieving regioselectivity, reducing the 4-nitro group while leaving the 2-nitro group intact. The selective reduction of one nitro group in dinitroaromatic compounds is influenced by both steric and electronic factors. In the case of 2,4-dinitrotoluene, a compound structurally analogous to the precursor of our target molecule, studies have shown that the 4-nitro group is preferentially reduced. This selectivity is often attributed to the lower steric hindrance at the para position compared to the ortho position.

Commonly employed hydrogen donors for transfer hydrogenation include hydrazine hydrate (B1144303), formic acid, and sodium borohydride. The choice of catalyst is crucial for achieving high selectivity and yield. Palladium on carbon (Pd/C) and Raney Nickel are frequently used catalysts for nitro group reductions. For selective reductions, catalyst systems such as iron(II) phthalocyanine (B1677752) with hydrazine hydrate have been reported to be effective and compatible with various functional groups.

A plausible reaction scheme is as follows: Ethyl 2-(2,4-dinitrophenyl)acetate + Hydrogen Donor (e.g., Hydrazine Hydrate) --(Catalyst, e.g., Pd/C)--> this compound

Electrophilic Aromatic Nitration Reactions in Precursor Synthesis

An alternative synthetic strategy involves the electrophilic aromatic nitration of a suitable precursor, such as Ethyl 2-(4-aminophenyl)acetate (B8474992) or its N-protected derivative. The amino group is a strong activating group and an ortho-, para-director. To achieve nitration at the 2-position, the para-position must be occupied, and the amino group often requires protection to prevent oxidation and to control the regioselectivity of the nitration. Acetylation is a common method for protecting the amino group.

The synthesis would, therefore, likely proceed via the nitration of Ethyl 2-(4-acetamidophenyl)acetate. The acetyl group is still an ortho-, para-director, but it moderates the activating effect of the amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The conditions must be carefully controlled to favor mono-nitration at the position ortho to the acetamido group. Following the nitration, the acetyl protecting group can be removed by hydrolysis to yield the desired product.

The reaction sequence would be:

Ethyl 2-(4-aminophenyl)acetate + Acetic Anhydride -> Ethyl 2-(4-acetamidophenyl)acetate

Ethyl 2-(4-acetamidophenyl)acetate + HNO₃/H₂SO₄ -> Ethyl 2-(4-acetamido-2-nitrophenyl)acetate

Ethyl 2-(4-acetamido-2-nitrophenyl)acetate + H₃O⁺ -> this compound

Optimization of Reaction Conditions and Yields

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of both transfer hydrogenation and electrophilic nitration reactions.

In transfer hydrogenation , alcoholic solvents such as ethanol and methanol (B129727) are commonly used. They are generally good solvents for both the substrate and the hydrogen donor, facilitating the reaction. For the selective reduction of dinitroaromatics, the solvent can influence the rate of reduction of each nitro group differently. For instance, in some systems, polar protic solvents may enhance the selectivity for the reduction of the less sterically hindered nitro group. The use of aqueous solvent systems is also gaining attention due to environmental considerations.

For electrophilic aromatic nitration , the reaction is typically carried out in the nitrating mixture itself (concentrated sulfuric and nitric acids). However, for substrates that are sensitive or have poor solubility, an inert co-solvent like dichloromethane (B109758) can be employed. The polarity of the solvent can affect the stability of the nitronium ion and the reaction intermediates, thereby influencing the reaction rate and selectivity.

Table 1: Solvent Effects on Reaction Efficiency and Selectivity

| Reaction Type | Solvent | Effect on Efficiency | Effect on Selectivity |

| Transfer Hydrogenation | Ethanol | Good solubility for reactants, facilitates hydrogen transfer | Generally good, can favor reduction of less hindered nitro group |

| Methanol | Similar to ethanol, can sometimes offer faster reaction rates | Similar to ethanol | |

| Water | Environmentally friendly, may require phase-transfer catalyst | Can influence regioselectivity based on substrate polarity | |

| Electrophilic Nitration | H₂SO₄/HNO₃ | Standard, acts as both solvent and reagent | High, but can lead to over-nitration if not controlled |

| Dichloromethane | Co-solvent for improved solubility | Can help moderate reactivity and improve selectivity |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters for controlling the kinetics and outcome of these synthetic transformations.

In transfer hydrogenation , the reaction temperature can significantly affect the rate of hydrogen transfer. Generally, increasing the temperature accelerates the reaction. However, for selective reductions, a careful optimization is necessary, as higher temperatures might lead to the reduction of both nitro groups, thus decreasing the selectivity. The reaction is typically carried out at atmospheric pressure, which is a major advantage over traditional catalytic hydrogenation.

For electrophilic aromatic nitration , the temperature must be strictly controlled. Nitration reactions are highly exothermic, and an increase in temperature can lead to the formation of di- and tri-nitro byproducts. For the nitration of activated rings, the reaction is often carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and improve selectivity.

Table 2: Influence of Temperature and Pressure on Reaction Kinetics

| Reaction Type | Parameter | Influence on Kinetics |

| Transfer Hydrogenation | Temperature | Increased temperature generally increases reaction rate, but may decrease selectivity. |

| Pressure | Typically performed at atmospheric pressure. | |

| Electrophilic Nitration | Temperature | Highly exothermic; lower temperatures are often used to control the reaction and prevent over-nitration. |

| Pressure | Typically performed at atmospheric pressure. |

Catalyst Selection and Loading in Hydrogenation

In the context of the transfer hydrogenation route, the choice of catalyst and its loading are paramount for achieving the desired chemoselectivity.

Catalyst Selection:

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of nitro groups. Its selectivity can sometimes be tuned by modifying the support or by the addition of promoters.

Raney Nickel: Another common hydrogenation catalyst that can be effective for nitro group reduction. It is often used in cases where Pd/C might lead to dehalogenation of aryl halides.

Ruthenium-based catalysts (e.g., Ru-SnOx/Al₂O₃): These have shown high selectivity in the partial hydrogenation of dinitrobenzene to nitroaniline. The addition of a second metal (like tin) can modify the electronic properties of the primary catalyst, enhancing selectivity. mdpi.com

Iron-based catalysts (e.g., FeCl₃∙6H₂O with bipyridyl): These offer a cost-effective and environmentally benign option, often used with hydrazine hydrate as the hydrogen donor in aqueous media. researchgate.net

Catalyst Loading: The amount of catalyst used can influence both the reaction rate and selectivity. A higher catalyst loading will generally lead to a faster reaction. However, for selective reductions, a lower catalyst loading might be preferable to avoid over-reduction. The optimal catalyst loading needs to be determined experimentally for the specific substrate and reaction conditions. For industrial processes, minimizing catalyst loading is also a key economic consideration.

Table 3: Catalyst Selection and Loading in Hydrogenation

| Catalyst | Typical Loading (w/w %) | Advantages | Disadvantages |

| Pd/C | 1-10% | High activity, widely available | Can sometimes lead to over-reduction or dehalogenation |

| Raney Nickel | 5-20% | Good activity, less prone to dehalogenation | Pyrophoric, requires careful handling |

| Ru-SnOx/Al₂O₃ | 1-5% | High selectivity for partial reduction | May be more expensive and less readily available |

| Iron-based catalysts | 1-5 mol% | Inexpensive, environmentally friendly | May require higher temperatures or longer reaction times |

Scalability and Industrial Feasibility of Synthetic Routes

The scalability and industrial feasibility of these synthetic routes depend on several factors, including cost of starting materials and reagents, reaction safety, process efficiency, and ease of product isolation and purification.

The transfer hydrogenation route from Ethyl 2-(2,4-dinitrophenyl)acetate offers several advantages for industrial scale-up. The use of relatively inexpensive and readily available hydrogen donors and catalysts makes it economically attractive. The reaction is typically run at atmospheric pressure, which simplifies reactor design and enhances safety compared to high-pressure hydrogenation. researchgate.net However, achieving high regioselectivity on a large scale can be challenging and may require extensive process optimization. The work-up procedure to remove the catalyst and byproducts must also be efficient.

Both routes present viable options for the synthesis of this compound. The choice of the most suitable route for industrial production would likely depend on a detailed cost analysis, safety assessment, and process optimization study.

Chemical Reactivity and Transformations of Ethyl 2 4 Amino 2 Nitrophenyl Acetate

Reactions Involving the Aromatic Amino Group

The aromatic amino group in ethyl 2-(4-amino-2-nitrophenyl)acetate is a primary nucleophilic center and can participate in a variety of chemical reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

The primary amino group of this compound can readily undergo acylation and amidation reactions. These reactions involve the nucleophilic attack of the amino group on an acylating or amidating agent, leading to the formation of an amide bond. This transformation is fundamental in the synthesis of a wide array of more complex molecules. nih.govacs.orgnih.gov

Acylation is typically achieved using acylating agents such as acid chlorides, acid anhydrides, or activated esters in the presence of a base. The base serves to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amino group. For instance, the reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative.

Amidation reactions can be carried out using various methods, including coupling with carboxylic acids in the presence of a coupling agent or through rearrangement reactions of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov These methods offer a broad scope for the synthesis of primary, secondary, and tertiary amides. nih.govacs.org The chemoselectivity of these reactions is an important consideration, especially in the presence of other nucleophilic groups. acs.org

Table 1: Examples of Acylation and Amidation Reactions of Amino Phenyl Derivatives

| Reactant | Reagent | Product | Yield (%) | Reference |

| N-phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic acid | N-phenethyl-2-oxopropanamide | Good | acs.org |

| Tolyl hydrazonyl bromide | Primary amines | Amides | Excellent | nih.gov |

| 4-nitrophenol (B140041) | 4-substituted benzoyl chloride | 4-nitrophenyl benzoyl esters | 75-96 | researchgate.net |

| Unprotected diamino acids | p-Nitrophenyl acetate (B1210297) | ω-N-acetyl diamino acids | Not specified | cdnsciencepub.com |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. organic-chemistry.orgyoutube.com This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. youtube.com

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations. organic-chemistry.org These reactions, often referred to as Sandmeyer or related reactions, allow for the replacement of the diazonium group with a wide range of substituents, including halogens, cyano groups, and hydroxyl groups. For example, treatment with cuprous chloride would introduce a chlorine atom at the position of the original amino group.

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. unb.cajbiochemtech.comresearchgate.net This reaction is the basis for the synthesis of many synthetic dyes.

Table 2: Diazotization and Azo Coupling Reactions

| Starting Amine | Coupling Agent | Azo Dye Product | Reaction Conditions | Reference |

| 2-amino-5-aryl-1,3,4-thiadiazole | Electron-rich nucleophiles | Azo dye compounds | Diazotization followed by coupling | researchgate.net |

| Nitroaniline | 2-naphthol | Azo dye | Diazotization with NaNO2/HCl, then coupling | unb.ca |

| 4-aminoacetophenone | Phenolic derivatives | Azo and diazo dyes | Diazotization and coupling reaction | jbiochemtech.com |

| 4-amino-2-hydroxy-benzoic acid | Electron-rich coupling compounds | Azo compounds | Diazotization followed by coupling | researchgate.net |

The amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. tandfonline.comnih.govresearchgate.netmdpi.comresearchgate.net This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is often catalyzed by either an acid or a base. The stability of the resulting imine is influenced by the nature of the substituents on both the aromatic ring and the carbonyl compound. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes. These Schiff bases and their metal complexes have significant applications in various fields, including coordination chemistry and materials science. tandfonline.comresearchgate.net

Table 3: Formation of Schiff Bases from Aromatic Amines

| Amine | Carbonyl Compound | Schiff Base Product | Application | Reference |

| 4-nitroaniline | Salicylaldehyde | 2-(4-nitrophenyl)iminomethyl phenol | Ligand for metal complexes | tandfonline.com |

| o-phenylenediamine | 4-nitrobenzaldehyde | N-(4-nitrobenzyl) benzene-1,2-diamine | Precursor for benzimidazoles | nih.gov |

| 2-amino-4-nitrophenol | Salicylaldehyde | 2-amino-4-nitrophenol-N-salicylidene | Ligand for Co(II) complexes | researchgate.net |

| 4-aminophenol | 4-hydroxybenzaldehyde | (E)-4-((4-nitrobenzylidene)amino)phenol | Electrochemical and biological studies | researchgate.net |

The amino group in aromatic compounds can be oxidized to various higher oxidation states, such as nitroso, azoxy, azo, or nitro groups, depending on the oxidizing agent and reaction conditions. organic-chemistry.org However, the presence of a nitro group already on the aromatic ring of this compound would likely influence the outcome of such oxidation reactions.

Common oxidizing agents used for the conversion of aromatic amines to nitro compounds include peroxy acids, ozone, and certain metal-based catalysts. organic-chemistry.org For instance, a cobalt-catalyzed protocol using tert-butyl hydroperoxide has been shown to selectively oxidize anilines to nitroarenes in good yields. organic-chemistry.org It is important to note that harsh oxidation conditions could potentially lead to the degradation of other functional groups in the molecule. The selective oxidation of the amino group without affecting the ethyl acetate moiety or the existing nitro group would require careful selection of the reaction conditions.

Reactions Involving the Aromatic Nitro Group

The nitro group of this compound is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it is susceptible to reduction reactions, which can lead to a variety of products with different oxidation states of the nitrogen atom.

The nitro group can be selectively reduced to a hydroxylamine (B1172632) under controlled conditions. mdpi.comresearchgate.netthieme-connect.denih.gov This partial reduction is an important transformation as N-phenylhydroxylamines are valuable intermediates in organic synthesis. mdpi.comresearchgate.net Various reducing agents can be employed for this purpose, including catalytic hydrogenation with specific catalysts, or chemical reducing agents like zinc dust in the presence of ammonium (B1175870) chloride. The choice of catalyst and reaction conditions is crucial to prevent further reduction to the corresponding amine.

Under different reaction conditions, the reduction of nitroaromatics can also lead to the formation of azo compounds. researchgate.netbris.ac.uk This can occur through the condensation of intermediate nitroso and hydroxylamine species. For example, the reduction of nitroebselens with sodium benzenetellurolate has been shown to produce azo-bis-ebselen compounds. bris.ac.uk The formation of azo compounds is often favored in basic media.

Table 4: Reduction of Aromatic Nitro Compounds

| Nitro Compound | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| Aromatic nitro compounds | Catalytic reduction | Phenylhydroxylamines | Varies | mdpi.comresearchgate.net |

| Nitroarenes | NaBH4 / Ag/TiO2 catalyst | Aryl amines | >90 | nih.gov |

| Nitroarenes | NH3BH3 / Ag/TiO2 catalyst | N-aryl hydroxylamines | >84 | nih.gov |

| 7-nitro-2-aryl-1,2-benzisoselenazol-3(2H)-ones | Sodium benzenetellurolate | Azo-bis-ebselen compounds | Not specified | bris.ac.uk |

Transformations of the Ethyl Ester Moiety

The ethyl ester group, -COOCH₂CH₃, is a versatile functional group that can undergo several important transformations.

The ethyl ester moiety of this compound can be hydrolyzed to its corresponding carboxylic acid, 2-(4-amino-2-nitrophenyl)acetic acid. This reaction, known as hydrolysis, involves splitting the ester linkage with water. libretexts.org The process can be catalyzed by either an acid or a base. libretexts.orgorganic-chemistry.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water in the presence of a strong acid catalyst. This process is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred as it is irreversible and typically goes to completion. The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which acts as a nucleophile. The reaction produces an alcohol (ethanol) and the salt of the carboxylic acid. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

The hydrolysis of similar p-nitrophenyl esters is a well-studied reaction, often used to monitor enzymatic activity due to the release of the colored p-nitrophenol product upon cleavage. semanticscholar.orgnih.gov The mechanism involves nucleophilic attack at the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to release the alcohol and the carboxylic acid or its conjugate base. semanticscholar.orgmdpi.com

Transesterification is a process that converts one ester into another by exchanging the alkoxy (-OR) group. masterorganicchemistry.com For this compound, this means the ethyl group can be replaced by a different alkyl group (e.g., methyl, propyl) by reacting it with a different alcohol in the presence of an acid or base catalyst.

The reaction is an equilibrium process. To drive the reaction toward the desired product, a large excess of the new alcohol is typically used, often serving as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide, such as sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727), is used to convert an ethyl ester to a methyl ester. The mechanism involves nucleophilic addition of the new alkoxide to the ester's carbonyl carbon, followed by the elimination of the original ethoxide group. masterorganicchemistry.com

Acid-Catalyzed Transesterification : A strong acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. The mechanism proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.com

The ethyl ester group can be converted into an amide through a reaction with a primary or secondary amine. This transformation, known as amidation or aminolysis, typically requires heating the ester with the amine. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of an amide and the release of ethanol (B145695).

This amidation is a versatile and widely applicable method for synthesizing primary, secondary, and tertiary amides. nih.govacs.org The reaction is tolerant of a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. acs.orgorganic-chemistry.org For instance, cyclic secondary amines like piperidine (B6355638) and morpholine (B109124) are competent substrates for amidation procedures. nih.govacs.org Even less nucleophilic amines, such as aniline (B41778), can undergo N-acylation under these conditions, though sometimes with lower yields. acs.org The development of efficient amidation reactions is of significant importance in organic and medicinal chemistry due to the prevalence of the amide bond in biomolecules and pharmaceuticals. nih.gov

Table 2: Scope of Amines in Amidation Reactions

| Amine Type | Example Amine | Product Type | Reference |

| Primary Aliphatic | Benzylamine | Secondary Amide | acs.org |

| Secondary Aliphatic | Piperidine | Tertiary Amide | nih.govacs.org |

| Secondary Aliphatic | Morpholine | Tertiary Amide | nih.govacs.org |

| Primary Aromatic | Aniline | Secondary Amide | acs.org |

| Ammonia (aqueous) | NH₃ | Primary Amide | acs.org |

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov Compounds with structures similar to this compound, which possess both a nucleophilic amino group and an activated methylene (B1212753) group adjacent to the ester, are valuable substrates for such reactions.

One prominent example of an MCR where related building blocks are used is the Gewald reaction for the synthesis of 2-aminothiophenes. For example, the synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is achieved through a three-component reaction of 1-(4-nitrophenyl)propan-2-one, ethyl cyanoacetate, and elemental sulfur, catalyzed by an amine like n-butylamine. chemicalbook.com

Another class of MCRs involves the synthesis of polyfunctionalized 4H-pyrans. This is typically a three-component cyclocondensation reaction between an aldehyde, a source of active methylene like malononitrile, and a 1,3-dicarbonyl compound such as ethyl acetoacetate. scielo.org.mx The mechanism often proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and tautomerization. scielo.org.mx The structural features of this compound make it a potential candidate for participation in various MCRs, such as the Ugi or Passerini reactions, which are cornerstone isocyanide-based MCRs used in drug discovery. nih.gov

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 2-(4-amino-2-nitrophenyl)acetate, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their neighboring environments. The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the ethyl ester protons. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, quartet, etc.), and coupling constants (J) provide critical information for assigning these protons to their specific positions within the molecule.

Based on the structure, the aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The amino group (-NH₂) protons may appear as a broad singlet. The methylene protons adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet, while the ethyl group would present as a quartet and a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This is a predicted data table based on general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available in the cited literature.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | m | - |

| -NH₂ | 5.0 - 6.0 | br s | - |

| -CH₂- (acetate) | 3.6 - 3.8 | s | - |

| -O-CH₂- (ethyl) | 4.1 - 4.3 | q | ~7.1 |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | ~7.1 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would be expected to show signals for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the nitro and amino groups being significantly shifted), the methylene carbon of the acetate group, and the two carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This is a predicted data table based on general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available in the cited literature.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 168 - 172 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-NO₂ | 140 - 145 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CH₂ | 120 - 125 |

| -O-CH₂- (ethyl) | 60 - 62 |

| -CH₂- (acetate) | 40 - 42 |

| -CH₃ (ethyl) | 13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further insight into the molecular structure by revealing correlations between nuclei.

A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak between the quartet and triplet of the ethyl group would be expected, confirming their connectivity. Correlations between the aromatic protons would also help in assigning their relative positions on the ring.

A NOESY spectrum, on the other hand, reveals through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. This can be particularly useful in determining the conformation of the molecule and the spatial relationship between the substituents on the aromatic ring and the acetate side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For this compound (molecular weight: 224.21 g/mol ), the molecular ion peak would be expected at m/z 224. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the ethyl group (-CH₂CH₃, 29 Da), and potentially cleavage of the C-C bond between the aromatic ring and the acetate group.

Electrospray Ionization Mass Spectrometry (ESI-MS/LC-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that typically results in less fragmentation than EI-MS. It is particularly well-suited for the analysis of polar and thermally labile molecules. When coupled with Liquid Chromatography (LC-MS), it allows for the separation and analysis of complex mixtures. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 225. Adducts with other cations, such as sodium [M+Na]⁺, might also be observed. This technique is highly sensitive and provides an accurate determination of the molecular weight.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are paramount for understanding the molecular vibrations and electronic properties of a compound. For this compound, IR and UV-Vis spectroscopy offer insights into its functional groups and chromophoric system.

Vibrational Analysis by FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The analysis of this compound would be expected to show characteristic absorption bands corresponding to its key structural components.

Based on established ranges for similar functional groups, the FTIR spectrum would likely exhibit:

N-H Stretching: Symmetric and asymmetric stretching vibrations for the primary amine (-NH₂) group, typically appearing in the 3500-3300 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations, generally observed between 3100-2850 cm⁻¹.

C=O Stretching: A strong absorption band characteristic of the ester carbonyl (C=O) group, expected around 1735-1750 cm⁻¹.

NO₂ Stretching: Strong symmetric and asymmetric stretching bands for the nitro (-NO₂) group, which are typically found near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

C-N and C-O Stretching: These vibrations occur in the fingerprint region (below 1400 cm⁻¹) and contribute to the unique spectral pattern of the molecule.

A specific, experimentally-derived data table for the titled compound is not available in the public literature based on the conducted searches. The information provided is based on the analysis of analogous structures.

Electronic Transitions and Chromophore Characterization by UV-Vis

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the 4-amino-2-nitrophenyl ring, where the electron-donating amino group and the electron-withdrawing nitro group influence the electronic structure.

The UV-Vis spectrum is expected to display absorption maxima corresponding to π → π* and n → π* transitions. The extended conjugation and the presence of strong auxochromic (-NH₂) and anti-auxochromic (-NO₂) groups would likely result in significant absorption in the UV-A and visible regions. For comparison, related compounds like 4-nitrophenol (B140041) show a primary absorption peak that shifts upon changes in the electronic environment.

Detailed experimental UV-Vis absorption maxima (λ_max) and corresponding molar absorptivity (ε) values for this compound are not specified in the accessible literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of crystallographic databases did not yield a solved crystal structure for this compound. Therefore, the following subsections are based on expected characteristics derived from structurally similar molecules.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) and ester carbonyl (C=O) groups can act as hydrogen bond acceptors. These interactions would play a crucial role in forming a stable, three-dimensional supramolecular architecture. Other potential interactions contributing to the crystal lattice stability would include π-π stacking between the aromatic rings and weaker van der Waals forces.

Geometric Parameters and Conformation Analysis

A crystallographic analysis would provide precise geometric parameters, including bond lengths and angles. Key parameters of interest would be the C-N bonds of the amino and nitro groups, the C=O and C-O bonds of the ethyl acetate moiety, and the internal angles of the benzene ring, which can be distorted by the substituents.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Detailed DFT calculations are instrumental in understanding the fundamental properties of a molecule. However, specific data for Ethyl 2-(4-amino-2-nitrophenyl)acetate is not available.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and electronic transitions. For this compound, such an analysis would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. Typically, the amino group would contribute significantly to the HOMO, indicating its electron-donating nature, while the nitro group and the phenyl ring would be major contributors to the LUMO, highlighting their electron-accepting character. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and the energy required for electronic excitation. However, without specific computational studies, precise energy values and orbital visualizations for this compound remain undetermined.

Optimized Geometries and Vibrational Frequencies

Computational optimization of the molecular geometry of this compound would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of its most stable conformation. Subsequent vibrational frequency calculations would predict the molecule's infrared and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the compound's structure. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the N-H bonds in the amino group, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the stretching of the C=O bond in the ester group. In the absence of dedicated research, these specific geometric parameters and vibrational frequencies for this compound have not been documented.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful technique for exploring the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Reaction Pathway Elucidation and Transition State Analysis

Computational studies could elucidate the step-by-step mechanisms of reactions involving this compound, such as its synthesis or subsequent transformations. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structure of the transition state—the highest energy point along the reaction coordinate. The geometry and energetic properties of the transition state are critical for understanding the reaction's feasibility and kinetics. For instance, a computational study on the reduction of the nitro group or the acylation of the amino group would provide invaluable insights into the preferred reaction pathways. However, no such mechanistic investigations for this compound have been published.

Kinetic and Thermodynamic Parameters of Key Transformations

From the computationally determined potential energy surface, key kinetic and thermodynamic parameters for reactions involving this compound could be calculated. This includes the activation energy, which governs the reaction rate, and the reaction enthalpy and Gibbs free energy, which determine the reaction's spontaneity and equilibrium position. These parameters are vital for optimizing reaction conditions and predicting the yield of products. Without specific computational modeling studies, the kinetic and thermodynamic profiles of transformations involving this compound remain unknown.

Intermolecular Interactions and Supramolecular Chemistry

Due to the presence of amino (-NH2) and nitro (-NO2) functional groups, as well as the ester group, this compound is capable of forming a variety of hydrogen bonds. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups serve as acceptors.

Unfortunately, specific experimental data from crystallographic studies on this compound, which would provide precise details on bond lengths and angles within its hydrogen bonding network, are not available in the reviewed literature. Theoretical studies on analogous molecules suggest that N-H···O hydrogen bonds are the most significant, likely forming dimeric or chain-like structures that are a common feature in the crystal packing of nitroanilines.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps various properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

While a specific Hirshfeld surface analysis for this compound has not been published, studies on structurally related compounds provide a model for the expected interactions. For instance, analyses of similar aromatic nitro-amino compounds reveal the prevalence of H···H, O···H, and C···H contacts, which typically account for the majority of intermolecular interactions.

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| O···H/H···O | High | Primarily represents N-H···O hydrogen bonds involving the amino and nitro groups, and weaker C-H···O interactions. |

| H···H | High | Represents the numerous van der Waals contacts between hydrogen atoms on the peripheries of the molecules. |

| C···H/H···C | Moderate | Indicative of C-H···π interactions between the phenyl rings and adjacent molecules. |

| N···H/H···N | Low to Moderate | Represents weaker hydrogen bonding interactions involving the nitrogen atoms. |

| O···O | Low | Repulsive contacts between oxygen atoms of adjacent nitro or ester groups. |

| C···C | Low | Associated with π-π stacking interactions between the aromatic rings. |

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The compound's structure is particularly well-suited for constructing intricate molecular frameworks, including heterocyclic systems and other advanced organic scaffolds.

The presence of ortho- and para-substituents on the phenyl ring makes Ethyl 2-(4-amino-2-nitrophenyl)acetate an ideal precursor for synthesizing fused heterocyclic compounds. A primary application is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical and industrial applications.

The synthesis typically involves a two-step process:

Reduction of the Nitro Group: The nitro group at the 2-position is selectively reduced to an amino group, forming a diamine intermediate, Ethyl 2-(2,4-diaminophenyl)acetate.

Condensation and Cyclization: This diamine intermediate is then reacted with a 1,2-dicarbonyl compound (such as glyoxal (B1671930) or its derivatives). The two amino groups condense with the dicarbonyl, leading to the formation of the quinoxaline ring system.

This reaction, known as the Hinsberg quinoxaline synthesis, leverages the 1,2-diamine functionality generated from the initial precursor to efficiently construct the heterocyclic core. The resulting quinoxaline-6-acetic acid ethyl ester can be further modified to create a library of derivatives with diverse properties.

Beyond simple heterocycles, this compound acts as a foundational building block for more complex, multi-functional organic scaffolds. The distinct reactivity of its functional groups allows for sequential, site-selective modifications. For instance, the primary amino group can be acylated or alkylated, while the nitro group can be reduced. The ester can be hydrolyzed or converted into other functional groups like amides or hydrazides. This multi-functionality enables chemists to construct elaborate molecular architectures that can serve as frameworks for new materials or therapeutic agents.

Development of Specialty Chemicals and Functional Materials

While its primary utility is in fine chemical synthesis, the aromatic nitro and amino groups in this compound and its derivatives suggest potential applications in the development of specialty chemicals. The nitroaromatic structure is a known chromophore, making such compounds candidates for the synthesis of dyes and pigments. By chemically modifying the amino and ester groups, the electronic properties of the molecule can be tuned, potentially leading to materials with specific optical or electronic characteristics for use in sensors or other functional materials.

Synthesis of Precursors for Biologically Active Molecules

The compound is a key starting material for molecules designed to interact with biological systems, including potential therapeutics. Its structure serves as a versatile scaffold that can be elaborated into more complex molecules with specific biological targets.

The quinoxaline scaffolds derived from this compound are of significant interest in medicinal chemistry. Quinoxaline rings are found in a variety of compounds that exhibit enzyme-inhibiting properties. For example, they are core structures in certain kinase inhibitors, which are crucial in cancer therapy. The synthesis begins with the creation of the quinoxaline-6-acetic acid ethyl ester intermediate. The ester side chain can then be modified, for instance, by converting it into an amide through reaction with various amines. This allows for the introduction of diverse substituents to probe the binding pockets of target enzymes and optimize inhibitory activity.

Table 1: Research Findings on Derived Enzyme Inhibitors

| Target Class | Derived Scaffold | Potential Application |

|---|---|---|

| Kinases | Substituted Quinoxaline-6-amides | Oncology |

Similar to their role in enzyme inhibitor development, the molecular frameworks derived from this compound are used to design ligands that can bind to specific biological receptors. The ability to systematically modify the quinoxaline core and its side chains allows for the creation of libraries of compounds. These libraries can be screened to identify molecules that bind with high affinity and selectivity to receptors implicated in various diseases, such as G-protein coupled receptors (GPCRs) or nuclear receptors. The structural diversity achievable from this single starting material makes it a valuable tool in the discovery of new receptor agonists or antagonists.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-(2,4-diaminophenyl)acetate |

| Glyoxal |

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Catalyst Development

Future research into the synthesis of Ethyl 2-(4-amino-2-nitrophenyl)acetate is expected to focus on the development of more efficient, sustainable, and selective methodologies.

Catalyst Development: The development of novel catalysts is crucial for advancing the synthesis of this and related compounds. Research may focus on:

Palladium-based catalysts: These are widely used for C-C and C-N bond formation and could be further optimized for higher yields and selectivity in the synthesis of precursors to this compound. rsc.org

Nanoparticle catalysts: Metal nanoparticles, due to their high surface area and unique catalytic properties, are being explored for various organic transformations, including the reduction of nitro groups and C-C coupling reactions. ejcmpr.commdpi.com

Organocatalysts: These metal-free catalysts offer a more sustainable alternative to traditional metal-based catalysts and have shown promise in a variety of C-C bond-forming reactions. researchgate.net

A comparative table of potential catalytic systems is presented below:

| Catalyst Type | Potential Advantages | Representative Reactions |

| Palladium Complexes | High efficiency, versatility in C-C and C-N coupling. rsc.org | Suzuki, Heck, Buchwald-Hartwig reactions. |

| Gold Nanoparticles | High activity, selectivity in reduction and oxidation. researchgate.net | Selective nitro group reduction. |

| Organocatalysts | Metal-free, environmentally benign, stereoselective. researchgate.net | Asymmetric C-C bond formation. |

Exploration of New Reactivity Profiles

The unique arrangement of functional groups in this compound suggests a rich and underexplored reactivity profile.

Reactivity of the Aromatic Ring: The presence of both an activating amino group and a deactivating nitro group on the benzene (B151609) ring presents interesting possibilities for electrophilic aromatic substitution reactions. Future studies could investigate the regioselectivity of reactions such as halogenation, nitration, and sulfonation. The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. quora.com

Functionalization of the Benzylic Position: The methylene (B1212753) group adjacent to the nitro-substituted aromatic ring is a benzylic position, which is known to be reactive. chemistry.coachlibretexts.org Research could explore reactions such as:

Oxidation: Selective oxidation of the benzylic C-H bond to introduce a carbonyl or hydroxyl group. libretexts.org

Halogenation: Radical halogenation at the benzylic position to create a precursor for further nucleophilic substitution reactions. chemistry.coach

C-C Bond Formation: Deprotonation of the benzylic carbon followed by reaction with electrophiles to form new carbon-carbon bonds. organic-chemistry.org

Reactions of the Amino and Nitro Groups: The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. wikipedia.org The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which would open up further synthetic possibilities, such as the formation of diamino derivatives. libretexts.org The selective reduction of the nitro group in the presence of the ester functionality will be a key challenge.

Advanced Spectroscopic and Computational Approaches

A deeper understanding of the structural and electronic properties of this compound can be achieved through the application of advanced analytical and computational techniques.

Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) provides basic structural information, advanced 2D NMR techniques can offer more detailed insights.

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for confirming the substitution pattern of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of different protons, which can provide information about the molecule's conformation.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and understand various molecular properties. researchgate.netchemrxiv.org

Molecular Geometry Optimization: To determine the most stable conformation of the molecule. researchgate.net

Electronic Properties: Calculation of HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis can provide insights into the molecule's reactivity and intermolecular interactions. researchgate.netelsevierpure.com

Spectroscopic Prediction: DFT can be used to calculate theoretical NMR chemical shifts and UV-Vis absorption spectra, which can aid in the interpretation of experimental data. indexcopernicus.commdpi.com

A table summarizing the potential applications of these techniques is provided below:

| Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, confirmation of substitution pattern. |

| DFT Calculations | Molecular geometry, electronic properties, predicted spectra. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, solvatochromic effects. chemrxiv.org |

Potential in Advanced Materials and Chemical Biology Probes

The unique electronic and structural characteristics of this compound make it an interesting candidate for applications in materials science and as a scaffold for chemical biology probes.

Advanced Materials: The presence of nitro and amino groups, which are known to have interesting optical and electronic properties, suggests that this compound could be a useful building block for functional materials. nbinno.com

Polymers: The amino group could be used as a monomer for the synthesis of novel polymers with tailored properties.

Dyes and Pigments: The chromophoric nature of the nitroaniline substructure could be exploited in the development of new dyes.

Chemical Biology Probes: Nitroaromatic compounds are known to exhibit fluorescence quenching properties, which can be exploited in the design of "turn-on" fluorescent probes. researchgate.net

Fluorescent Probes: The nitro group can act as a quencher of fluorescence. Upon reduction of the nitro group to an amino group by a specific analyte (e.g., an enzyme or a reducing agent), a significant increase in fluorescence could be observed. researchgate.netrsc.org This principle could be used to design probes for detecting specific biological activities.

Bioactive Molecules: The nitrophenylacetic acid scaffold is found in some biologically active molecules and can be a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.